Welcome to the BenchChem Online Store!
molecular formula C8H8N4O B8739017 1-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one

1-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one

Cat. No. B8739017
M. Wt: 176.18 g/mol
InChI Key: GEGNHQIPOMSPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08143393B2

Procedure details

To a suspension of pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.00 g, 7.46 mmol) in nitrobenzene (40 mL) was added AlCl3 (2.98 g, 22.36 mmol), followed by acetyl chloride (2.34 g, 29.82 mmol). The resulting solution was heated (60° C.) for 5 h and cooled to rt. The reaction mixture was poured onto ice-water and solid sodium bicarbonate was added with stirring until the solution was basic. This mixture was extracted with ethyl acetate (3×100 mL) and then the combined organic layers were concentrated under reduced pressure. The residue was stirred with MeOH (100 mL) and potassium carbonate (5 g) overnight. The solid was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was purified by HPLC using a gradient of 5-30% MeCN in water to afforded 448.0 mg (34%) of the title compound. 1H-NNR (DMSO-d6) δ 9.63 (bs, 1H), 8.47 (bs, 1H), 8.03 (s, 1H), 7.76 (d, J=3.2 Hz, 1H), 7.40 (d, J=2.9 Hz, 1H), 2.57 (s, 3H); MS [M+H]+=177.1; LCMS RT=1.37 min.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2.98 g
Type
reactant
Reaction Step Two
Quantity
2.34 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
34%

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]2[CH:10]=[CH:9][CH:8]=[C:3]2[C:4]([NH2:7])=[N:5][CH:6]=1.[Al+3].[Cl-].[Cl-].[Cl-].[C:15](Cl)(=[O:17])[CH3:16].C(=O)(O)[O-].[Na+]>[N+](C1C=CC=CC=1)([O-])=O>[NH2:7][C:4]1[C:3]2=[CH:8][CH:9]=[C:10]([C:15](=[O:17])[CH3:16])[N:2]2[N:1]=[CH:6][N:5]=1 |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N=1N2C(C(=NC1)N)=CC=C2
Name
Quantity
40 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
2.98 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
2.34 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring until the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with ethyl acetate (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
The residue was stirred with MeOH (100 mL) and potassium carbonate (5 g) overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by HPLC

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=NN2C1=CC=C2C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 448 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.